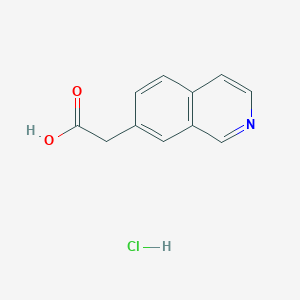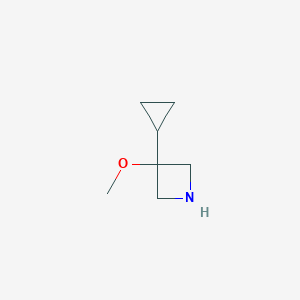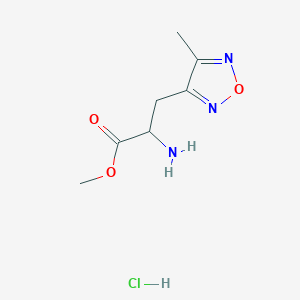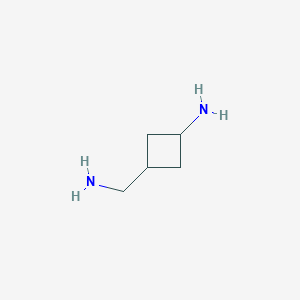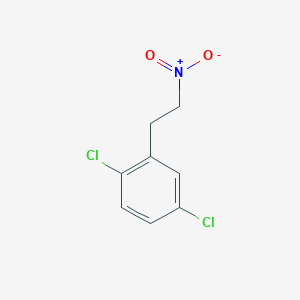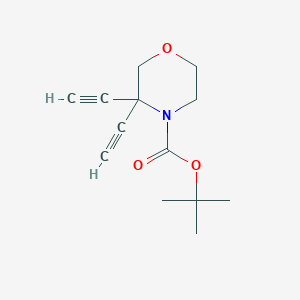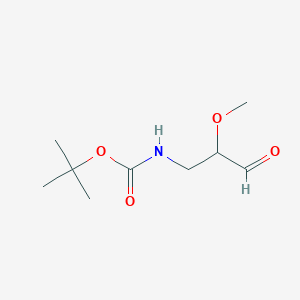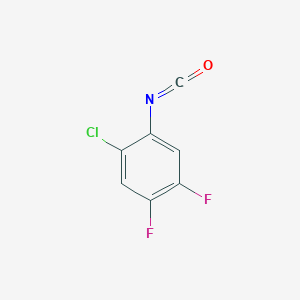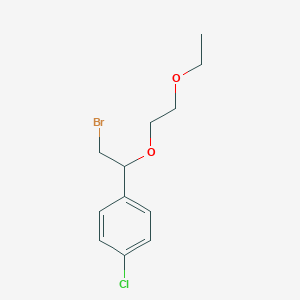
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is an organic compound that features a bromine atom, an ethoxyethoxy group, and a chlorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to industrial standards and regulations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the chlorobenzene ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are commonly used.
Major Products Formed
Nucleophilic substitution: Products include 1-(2-hydroxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-amino-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Oxidation: Products include 1-(2-formyl-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-carboxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Reduction: Products include 1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxyethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-ethoxyethane: Lacks the additional ethoxy group, making it less complex.
4-Chlorobenzene: The base structure without the bromine and ethoxyethoxy groups.
Uniqueness
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of new chemical reactions.
Eigenschaften
Molekularformel |
C12H16BrClO2 |
|---|---|
Molekulargewicht |
307.61 g/mol |
IUPAC-Name |
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-2-15-7-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
InChI-Schlüssel |
KJBRAEQHZNNMGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(CBr)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Methylamino)ethoxy]aniline](/img/structure/B13506293.png)
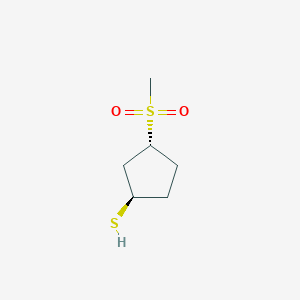

![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)

